Cas no 91416-87-4 (5-Iodo-N,N-Dimethylpyrazin-2-Amine)

5-Iodo-N,N-Dimethylpyrazin-2-Amine 化学的及び物理的性質
名前と識別子
-
- PYRAZINAMINE, 5-IODO-N,N-DIMETHYL-
- 5-Iodo-N,N-dimethylpyrazin-2-amine
- 2-Pyrazinamine, 5-iodo-N,N-dimethyl-
- 91416-87-4
- SCHEMBL12186835
- DS-19992
- O11454
- AKOS030623260
- 5-Iodo-N,N-Dimethylpyrazin-2-Amine
-
- インチ: InChI=1S/C6H8IN3/c1-10(2)6-4-8-5(7)3-9-6/h3-4H,1-2H3
- InChIKey: MTUIMGBRYSESPK-UHFFFAOYSA-N
- ほほえんだ: CN(C)C1=CN=C(C=N1)I
計算された属性
- せいみつぶんしりょう: 248.97629g/mol
- どういたいしつりょう: 248.97629g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
5-Iodo-N,N-Dimethylpyrazin-2-Amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM255734-5g |
5-Iodo-N,N-dimethylpyrazin-2-amine |
91416-87-4 | 95%+ | 5g |
$561 | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I46430-250mg |
5-Iodo-N,N-dimethylpyrazin-2-amine |
91416-87-4 | 98% | 250mg |
¥1822.0 | 2023-09-07 | |
Chemenu | CM255734-1g |
5-Iodo-N,N-dimethylpyrazin-2-amine |
91416-87-4 | 95%+ | 1g |
$234 | 2024-07-20 | |
Chemenu | CM255734-5g |
5-Iodo-N,N-dimethylpyrazin-2-amine |
91416-87-4 | 95%+ | 5g |
$561 | 2024-07-20 | |
TRC | I737825-100mg |
5-Iodo-N,N-Dimethylpyrazin-2-Amine |
91416-87-4 | 100mg |
$ 70.00 | 2022-06-04 | ||
TRC | I737825-50mg |
5-Iodo-N,N-Dimethylpyrazin-2-Amine |
91416-87-4 | 50mg |
$ 50.00 | 2022-06-04 | ||
TRC | I737825-500mg |
5-Iodo-N,N-Dimethylpyrazin-2-Amine |
91416-87-4 | 500mg |
$ 275.00 | 2022-06-04 | ||
Chemenu | CM255734-10g |
5-Iodo-N,N-dimethylpyrazin-2-amine |
91416-87-4 | 95%+ | 10g |
$842 | 2021-08-04 | |
Chemenu | CM255734-25g |
5-Iodo-N,N-dimethylpyrazin-2-amine |
91416-87-4 | 95%+ | 25g |
$1403 | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I46430-1g |
5-Iodo-N,N-dimethylpyrazin-2-amine |
91416-87-4 | 98% | 1g |
¥3032.0 | 2023-09-07 |
5-Iodo-N,N-Dimethylpyrazin-2-Amine 関連文献
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2. Book reviews
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
5-Iodo-N,N-Dimethylpyrazin-2-Amineに関する追加情報
Professional Introduction to PYRAZINAMINE, 5-IODO-N,N-DIMETHYL- (CAS No. 91416-87-4)
Pyrazinamide, specifically the derivative 5-IODO-N,N-DIMETHYL-PYRAZINAMINE, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. With a CAS number of 91416-87-4, this molecule has garnered attention due to its unique structural properties and potential applications in drug development. The introduction of an iodine atom at the 5-position of the pyrazinamide core introduces a new level of reactivity, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.
The chemical structure of 5-IODO-N,N-DIMETHYL-PYRAZINAMINE consists of a pyrazinamide backbone substituted with an iodine atom and two dimethyl groups. This modification enhances its utility in various chemical transformations, including cross-coupling reactions, which are pivotal in modern drug synthesis. The presence of the iodine moiety allows for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the construction of more complex molecular architectures.
In recent years, there has been growing interest in the development of novel antibiotics to combat emerging resistant strains of bacteria. Pyrazinamide derivatives have shown promise in this area due to their ability to interfere with bacterial metabolism. The compound 5-IODO-N,N-DIMETHYL-PYRAZINAMINE is being investigated for its potential as a precursor in the synthesis of new antimicrobial agents. Its structural features make it a versatile building block for designing molecules that can target bacterial enzymes involved in essential metabolic pathways.
One of the most compelling aspects of 5-IODO-N,N-DIMETHYL-PYRAZINAMINE is its role in the development of targeted therapies. The iodine atom provides a handle for further functionalization, allowing researchers to attach various pharmacophores that can enhance drug specificity and efficacy. This flexibility is crucial in designing molecules that can selectively interact with disease-causing targets while minimizing side effects.
The synthesis of 5-IODO-N,N-DIMETHYL-PYRAZINAMINE involves multi-step organic transformations that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the preparation of pyrazinamide, followed by halogenation at the 5-position and subsequent N,N-dimethylation. Each step must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
Recent advancements in synthetic methodologies have improved the efficiency of producing 5-IODO-N,N-DIMETHYL-PYRAZINAMINE. For instance, transition metal-catalyzed reactions have enabled more streamlined synthetic routes, reducing the number of steps and byproducts. These improvements not only lower production costs but also make the compound more accessible for further research and development.
The potential applications of 5-IODO-N,N-DIMETHYL-PYRAZINAMINE extend beyond antibiotics. Its structural motif is found in various bioactive compounds, suggesting its utility in other therapeutic areas such as anticancer and anti-inflammatory drugs. Researchers are exploring its use as a scaffold for designing molecules that can modulate key biological pathways implicated in these diseases.
In conclusion, PYRAZINAMINE, 5-IODO-N,N-DIMETHYL- (CAS No. 91416-87-4) is a compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases and improving patient outcomes.
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